Daspei
Overview
Description
It is also referred to as 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide . This compound has been investigated for its unique properties and potential therapeutic applications.
Preparation Methods
The synthesis of GNF-PF-1399 involves several steps. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 1-ethylpyridinium iodide under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
GNF-PF-1399 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
GNF-PF-1399 has been explored for its applications in various scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a probe in chemical reactions.
Biology: The compound has been studied for its potential as a fluorescent marker in biological assays.
Mechanism of Action
The mechanism of action of GNF-PF-1399 involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as NRH:quinone oxidoreductase 2 (NQO2), by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
GNF-PF-1399 can be compared with other similar compounds, such as:
GNF-PF-3600: Another small molecular drug with similar inhibitory properties.
MMV085203: A compound with a related structure and mechanism of action.
These compounds share similar molecular targets and pathways but may differ in their specific applications and efficacy.
Properties
CAS No. |
3785-01-1 |
---|---|
Molecular Formula |
C17H21IN2 |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AMAXNNVXIBDEMV-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] |
Key on ui other cas no. |
3785-01-1 |
Pictograms |
Irritant |
Related CAS |
42457-53-4 (Parent) |
Synonyms |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Pinaflavol discussed in the provided research papers?
A1: The research primarily focuses on Pinaflavol's use as a spectral sensitizer in photographic emulsions. While one paper investigates the electrochemical behavior of a related compound, Pseudoisocyanin [], another explores the use of Pinaflavol in combination with Pinacyanol for spectral sensitization in photographic emulsions [].
Q2: How does Pinaflavol contribute to spectral sensitization in photographic emulsions?
A2: While the provided abstracts don't delve into the specific mechanism of Pinaflavol's role in spectral sensitization, they highlight its use in combination with Pinacyanol for this purpose []. Spectral sensitizers like Pinaflavol and Pinacyanol extend the sensitivity of silver halide crystals in photographic emulsions to different wavelengths of light, enabling the film to capture a wider range of colors.
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